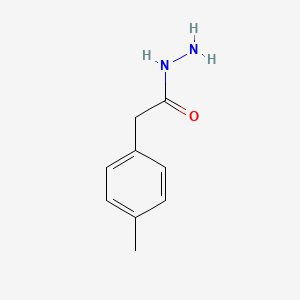

2-(4-Methylphenyl)acetohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVOCOQKIVAVRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359523 | |

| Record name | 2-(4-methylphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57676-54-7 | |

| Record name | 4-Methylbenzeneacetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57676-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-methylphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Methylphenyl)acetohydrazide

This technical guide provides a comprehensive overview of the synthesis of 2-(4-methylphenyl)acetohydrazide, a versatile intermediate in the development of novel therapeutic agents. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the synthetic protocol, including the preparation of the necessary precursor, and presents key data in a structured format. Furthermore, this guide illustrates the synthetic workflow and a potential mechanism of action, reflecting the compound's relevance in contemporary research.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the esterification of 4-methylphenylacetic acid to yield methyl 2-(4-methylphenyl)acetate. The subsequent step is the hydrazinolysis of the resulting ester using hydrazine hydrate to produce the final product. This method is efficient and yields a high purity product.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(4-methylphenyl)acetate

The initial step of the synthesis is the conversion of 4-methylphenylacetic acid to its methyl ester. This is a standard esterification reaction.

Materials and Reagents:

-

4-Methylphenylacetic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) in dioxane

-

Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Dichloromethane or Diethyl ether)

Procedure:

-

In a round-bottom flask, dissolve 4-methylphenylacetic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid or a solution of hydrochloric acid in dioxane to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether.

-

Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 2-(4-methylphenyl)acetate.

-

The crude product can be purified by vacuum distillation if necessary.

Step 2: Synthesis of this compound

The final step is the conversion of the methyl ester to the corresponding hydrazide through reaction with hydrazine hydrate.[1][2]

Materials and Reagents:

-

Methyl (4-methylphenyl)acetate

-

Hydrazine hydrate (80-99%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Water

Procedure:

-

Dissolve methyl (4-methylphenyl)acetate (e.g., 2 g, 12.18 mmol) in methanol (e.g., 20 mL) in a round-bottom flask.[1]

-

To this solution, add hydrazine hydrate (e.g., 2 mL) dropwise while stirring.[1]

-

Stir the reaction mixture at room temperature for approximately 6 hours.[1] The progress of the reaction can be monitored by TLC.

-

Upon completion of the reaction, remove the methanol under reduced pressure.[1]

-

Add water to the residue, which will cause the product to precipitate as a solid.[1]

-

Collect the precipitated solid by filtration and wash it with cold water.

-

Dry the solid to obtain the final product, this compound.[1]

-

The product can be further purified by recrystallization from a suitable solvent system, such as a methanol-water mixture.[1]

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O | [1] |

| Molecular Weight | 164.20 g/mol | |

| Melting Point | 426-428 K (153-155 °C) | [1] |

| Appearance | Solid | [1] |

Table 2: Reaction Parameters and Yield for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | Methyl (4-methylphenyl)acetate | [1] |

| Reagent | Hydrazine hydrate | [1] |

| Solvent | Methanol | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | 6 hours | [1] |

| Yield | 91% | [1] |

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and a potential biological mechanism of action for hydrazide derivatives.

Caption: Synthetic workflow for this compound.

Caption: Postulated antimicrobial mechanism of action for hydrazide derivatives.

Biological Significance

Hydrazides and their derivatives, such as hydrazones, are recognized for their wide spectrum of biological activities.[3][4] These compounds have been investigated for their potential as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitumor agents.[4][5] The antimicrobial activity of some hydrazone derivatives is attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase or enzymes involved in cell wall synthesis, or to disrupt the cell membrane.[6] The versatile chemical nature of the hydrazide functional group makes it a valuable scaffold in the design and synthesis of novel therapeutic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(4-Methylphenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. psecommunity.org [psecommunity.org]

An In-depth Technical Guide to 2-(4-Methylphenyl)acetohydrazide (CAS: 57676-54-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methylphenyl)acetohydrazide (also known as 2-(p-tolyl)acetohydrazide), a hydrazide derivative with potential applications in medicinal chemistry and materials science. This document consolidates available data on its synthesis, physicochemical properties, and crystal structure. While specific biological activity and signaling pathway modulation for this exact compound are not extensively documented in publicly available literature, this guide discusses the known biological activities of structurally related hydrazide derivatives to provide a contextual framework for future research and development.

Chemical Identity and Physicochemical Properties

This compound is a carbohydrazide characterized by a p-tolyl group attached to an acetohydrazide moiety. Hydrazides are a class of organic compounds recognized for their utility as precursors in the synthesis of various heterocyclic systems and for their broad spectrum of biological activities.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 57676-54-7 | |

| Molecular Formula | C₉H₁₂N₂O | [1] |

| Molecular Weight | 164.21 g/mol | [1] |

| Synonyms | 2-(p-Tolyl)acetohydrazide, Benzeneacetic acid, 4-methyl-, hydrazide | |

| Melting Point | 426-428 K (153-155 °C) | [1] |

| Appearance | Solid | [1] |

Synthesis and Characterization

The primary route for the synthesis of this compound is through the hydrazinolysis of the corresponding methyl ester.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

Methyl (4-methylphenyl)acetate (2 g, 12.18 mmol)

-

Methanol (20 mL)

-

Hydrazine hydrate (2 mL)

-

Water

Procedure:

-

Dissolve methyl (4-methylphenyl)acetate in methanol in a suitable reaction vessel.

-

Add hydrazine hydrate to the solution.

-

Stir the reaction mixture at room temperature for 6 hours.

-

After the reaction is complete, remove the methanol under vacuum.

-

Add water to the residue to precipitate the solid product.

-

Filter the precipitated solid and dry it.

-

For single crystal growth, recrystallize the product from a methanol:water (2:1) mixture by slow evaporation.

Yield: 91%[1]

Spectroscopic Data

-

¹H NMR: Aromatic protons would be expected in the range of 7.0-7.5 ppm. The methylene (-CH₂-) protons adjacent to the carbonyl and the aromatic ring would likely appear as a singlet around 3.5 ppm. The methyl (-CH₃) protons on the tolyl group would be a singlet around 2.3 ppm. The -NH and -NH₂ protons would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

-

¹³C NMR: The carbonyl carbon would be expected in the downfield region, typically >170 ppm. Aromatic carbons would appear in the 120-140 ppm range. The methylene carbon and the methyl carbon would resonate in the upfield region.

-

FT-IR: Characteristic peaks would include N-H stretching vibrations (around 3200-3400 cm⁻¹), a strong C=O stretching vibration of the amide (around 1650 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 164. Common fragmentation patterns for hydrazides involve cleavage of the N-N bond and the bonds adjacent to the carbonyl group.

Crystal Structure

A single-crystal X-ray diffraction study has been performed on this compound, providing detailed structural information.[1]

Table 2: Crystal Data and Structure Refinement

| Parameter | Value | Source |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| a (Å) | 15.4261 (16) | [1] |

| b (Å) | 6.2618 (7) | [1] |

| c (Å) | 9.2073 (10) | [1] |

| β (°) | 106.651 (12) | [1] |

| Volume (ų) | 852.09 (16) | [1] |

| Z | 4 | [1] |

| Dihedral Angle (Benzene ring to acetohydrazide group) | 88.2 (7)° | [1] |

The crystal structure reveals that the molecules are linked into infinite ribbons along the[1] direction by N—H···O hydrogen bonds and weak C—H···O intermolecular interactions.[1] The dihedral angle between the benzene ring and the acetohydrazide group is 88.2(7)°.[1]

Biological Activity and Potential Applications

Hydrazide and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The specific biological profile of this compound has not been extensively reported, but studies on structurally similar compounds provide insights into its potential therapeutic applications.

Anticancer Potential

Derivatives of hydrazides have been investigated as potential anticancer agents. The proposed mechanisms of action for some of these derivatives include the inhibition of key signaling pathways involved in tumor growth and proliferation.

One such pathway involves the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with nutrients, thereby impeding their growth. While not directly studied for this compound, some hydrazide-containing compounds have been shown to inhibit VEGFR-2.

Another potential mechanism is the induction of apoptosis (programmed cell death) in cancer cells. This can be triggered through various cellular stresses, including the generation of reactive oxygen species (ROS).

Antimicrobial Potential

Hydrazone derivatives of various acetohydrazides have demonstrated activity against a range of bacterial and fungal strains. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall integrity. The biological activity is often dependent on the nature of the substituents on the aromatic ring.

Future Directions

This compound represents a valuable scaffold for the development of novel therapeutic agents and functional materials. Future research should focus on:

-

Detailed Spectroscopic Characterization: Acquiring and publishing comprehensive ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data is crucial for the definitive identification and characterization of this compound.

-

Biological Screening: A thorough evaluation of the antimicrobial and anticancer activities of the parent compound and its derivatives is warranted.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets modulated by this compound will be essential for its development as a therapeutic agent.

-

Derivative Synthesis: The synthesis and screening of a library of derivatives with varied substituents on the phenyl ring and the hydrazide moiety could lead to the discovery of compounds with enhanced potency and selectivity.

Conclusion

This technical guide has summarized the currently available information on this compound. While a solid foundation for its synthesis and structural characterization exists, a significant opportunity remains for the exploration of its biological activities and potential applications in drug discovery. The information provided herein serves as a valuable resource for researchers and scientists interested in furthering the understanding and application of this promising chemical entity.

References

An In-depth Technical Guide on the Crystal Structure of 2-(4-Methylphenyl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-(4-Methylphenyl)acetohydrazide, a compound of interest in medicinal chemistry due to the broad biological activities of hydrazide derivatives.[1][2] This document details its molecular geometry, crystallographic parameters, and the crucial intermolecular interactions that govern its solid-state architecture. The experimental protocols for its synthesis and crystallization are also presented, offering a reproducible methodology for further investigation.

Molecular Structure and Conformation

The molecule this compound (C₉H₁₂N₂O) consists of a central acetohydrazide group attached to a 4-methylphenyl moiety.[3] A key conformational feature is the spatial relationship between the benzene ring and the acetohydrazide group. The dihedral angle between the mean plane of the benzene ring (C3–C8) and the mean plane of the acetohydrazide group (O1/C1/N2/N1) is a significant 88.2 (7)°.[3] This near-perpendicular orientation is a defining characteristic of its solid-state conformation. The bond lengths within the molecule are reported to be within normal ranges.[3]

Crystallographic Data

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the key crystallographic parameters is provided in Table 1.

| Parameter | Value [3] |

| Chemical Formula | C₉H₁₂N₂O |

| Molecular Weight (Mr) | 164.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.4261 (16) |

| b (Å) | 6.2618 (7) |

| c (Å) | 9.2073 (10) |

| β (°) | 106.651 (12) |

| Volume (V) (ų) | 852.09 (16) |

| Z | 4 |

| Radiation | Cu Kα |

| Temperature (K) | 173 |

| Crystal Size (mm) | 0.32 × 0.22 × 0.08 |

Intermolecular Interactions and Crystal Packing

In the crystalline state, the molecules of this compound are organized through a network of hydrogen bonds. Specifically, N—H···O and weak C—H···O intermolecular interactions are observed.[3] These hydrogen bonds link the molecules together, forming infinite one-dimensional ribbons that extend along the[3] crystallographic direction.[3] This packing motif is crucial for the stability of the crystal lattice.

The hydrogen-bond geometry is detailed in the table below:

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | **D—H···A (°) ** |

| N2—H2···O1ⁱ | 0.84 (2) | 2.05 (2) | 2.884 (2) | 171 (2) |

| C2—H2A···O1ⁱ | 0.97 | 2.56 | 3.408 (2) | 146 |

| N1—H1A···O1ⁱⁱ | 0.89 (2) | 2.16 (2) | 3.007 (2) | 159 (2) |

| Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) x, y+1, z.[3] |

Experimental Protocols

The synthesis of the title compound is achieved through the hydrazinolysis of the corresponding ester.[3][4]

Materials:

-

Methyl (4-methylphenyl)acetate (2 g, 12.18 mmol)

-

Methanol (20 mL)

-

Hydrazine hydrate (2 mL)

-

Water

Procedure:

-

Dissolve methyl (4-methylphenyl)acetate in methanol in a suitable reaction vessel.

-

Add hydrazine hydrate to the solution.

-

Stir the reaction mixture at room temperature for 6 hours.

-

After the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue to precipitate the solid product.

-

Filter the precipitated solid and dry it.

-

The reported yield for this synthesis is 91%, with a melting point of 426-428 K.[3]

Single crystals suitable for X-ray diffraction can be obtained by the slow evaporation method.[3]

Materials:

-

Crude this compound

-

Methanol

-

Water

Procedure:

-

Prepare a 2:1 mixture of methanol and water.

-

Dissolve the synthesized solid in the solvent mixture.

-

Allow the solvent to evaporate slowly at room temperature.

-

Colorless, needle-shaped crystals will form over time.

Logical Relationship of Intermolecular Interactions

The formation of the stable crystal lattice is a direct consequence of the intermolecular hydrogen bonding. The relationship between the molecular units and the resulting supramolecular assembly is depicted below.

References

2-(4-Methylphenyl)acetohydrazide molecular weight and formula

An in-depth guide for researchers, scientists, and drug development professionals on the molecular properties of 2-(4-Methylphenyl)acetohydrazide.

This compound is a chemical compound with applications in the synthesis of various heterocyclic systems. This technical guide provides a summary of its core molecular data.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O[1][2] |

| Molecular Weight | 164.21 g/mol [2] |

| CAS Number | 57676-54-7[1] |

Synthesis Protocol

A reported method for the synthesis of this compound involves the reaction of methyl (4-methylphenyl)acetate with hydrazine hydrate.[2]

Experimental Procedure: To a solution of methyl (4-methylphenyl)acetate (2 g, 12.18 mmol) in methanol (20 mL), hydrazine hydrate (2 mL) was added. The reaction mixture was stirred at room temperature for 6 hours. After the completion of the reaction, the methanol was removed under a vacuum. Water was then added, and the precipitated solid was filtered and dried. The resulting compound was recrystallized from a methanol:water (2:1) mixture by slow evaporation to yield single crystals.[2]

Structural and Property Relationships

The following diagram illustrates the logical relationship between the chemical's name, its structural components, and its resulting molecular formula and weight.

Caption: Logical relationship of this compound.

References

Spectroscopic and Synthetic Profile of 2-(4-Methylphenyl)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

Chemical Name: 2-(4-Methylphenyl)acetohydrazide

Molecular Formula: C₉H₁₂N₂O

Molecular Weight: 164.21 g/mol

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.1 | Singlet | 1H | -NH- (Amide) |

| ~7.1 | Multiplet | 4H | Aromatic protons |

| ~4.2 | Singlet | 2H | -NH₂ (Hydrazine) |

| ~3.3 | Singlet | 2H | -CH₂- (Methylene) |

| ~2.3 | Singlet | 3H | -CH₃ (Methyl) |

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C=O (Carbonyl) |

| ~136 | Aromatic C (quaternary, attached to CH₃) |

| ~133 | Aromatic C (quaternary, attached to CH₂) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~40 | -CH₂- (Methylene) |

| ~21 | -CH₃ (Methyl) |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3200 | Strong, Broad | N-H stretching (amide and hydrazine) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 3000-2850 | Medium | Aliphatic C-H stretching |

| ~1650 | Strong | C=O stretching (amide I) |

| ~1610 | Medium | N-H bending (amide II) |

| 1500-1400 | Medium | Aromatic C=C stretching |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 164 | [M]⁺ (Molecular ion) |

| 133 | [M - NHNH₂]⁺ |

| 105 | [CH₃C₆H₄CH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of acetohydrazides is the reaction of a corresponding ester with hydrazine hydrate.

Materials:

-

Methyl (4-methylphenyl)acetate

-

Hydrazine hydrate (80% or higher)

-

Methanol

-

Distilled water

Procedure:

-

Dissolve methyl (4-methylphenyl)acetate in methanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

-

Add cold distilled water to the residue to precipitate the solid product.

-

Collect the precipitate by vacuum filtration and wash with cold distilled water.

-

Dry the product in a desiccator. Recrystallization from an appropriate solvent (e.g., ethanol/water mixture) can be performed for further purification.

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle 30-45°, longer acquisition time and relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

Caption: General workflow for NMR spectroscopic analysis.

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Caption: Workflow for FTIR spectroscopic analysis.

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to observe fragmentation patterns.

-

Caption: General workflow for mass spectrometric analysis.

A Technical Guide to the Biological Activities of 2-(4-Methylphenyl)acetohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and potential biological activities of Schiff base derivatives of 2-(4-methylphenyl)acetohydrazide. The information presented is collated from scientific literature, focusing on quantitative data and experimental methodologies to support further research and development in medicinal chemistry.

Introduction

Hydrazide derivatives are a prominent class of compounds in medicinal chemistry, recognized for their wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects. The core structure, characterized by the -C(=O)NHNH- functional group, serves as a versatile scaffold for the synthesis of various bioactive molecules. By condensing hydrazides with aldehydes or ketones, Schiff bases (hydrazones) are formed, which often exhibit enhanced biological potency. This guide focuses specifically on derivatives of this compound, a molecule combining a p-tolyl moiety with an acetohydrazide core, exploring the therapeutic potential of its Schiff base derivatives.

Synthesis of this compound and its Schiff Base Derivatives

The foundational compound, this compound (also known as 2-(p-tolyl)acetohydrazide), is synthesized from the corresponding ester, methyl 2-(4-methylphenyl)acetate. This is achieved through a reaction with hydrazine hydrate.

The subsequent synthesis of the Schiff base derivatives involves the condensation of 2-(p-tolyl)acetohydrazide with various substituted aromatic aldehydes. This reaction is typically carried out in an ethanol medium with a catalytic amount of glacial acetic acid.

Below is a generalized workflow for the synthesis process.

Experimental Protocol: Synthesis of 2-(p-tolyl)acetohydrazide

-

A mixture of methyl 2-(p-tolyl)acetate (0.1 mol) and hydrazine hydrate (0.15 mol) is prepared in a round-bottom flask.

-

Absolute ethanol (50 mL) is added to the mixture.

-

The reaction mixture is refluxed for 6-8 hours.

-

The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

-

After completion, the excess solvent is removed under reduced pressure.

-

The resulting solid residue is poured into crushed ice, filtered, washed with cold water, and dried.

-

The crude product is recrystallized from ethanol to yield pure 2-(p-tolyl)acetohydrazide.

Experimental Protocol: General Synthesis of Schiff Bases (N'-substituted-2-(p-tolyl)acetohydrazide)

-

A solution of 2-(p-tolyl)acetohydrazide (0.01 mol) in ethanol (30 mL) is prepared.

-

To this solution, the respective substituted aromatic aldehyde (0.01 mol) is added.

-

A few drops of glacial acetic acid are added as a catalyst.

-

The mixture is refluxed for 4-6 hours.

-

The reaction is monitored by TLC.

-

After cooling, the solid product that separates out is filtered, washed with cold ethanol, and dried.

-

The final Schiff base is purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF).

Biological Activities and In Vitro Evaluation

The synthesized Schiff bases of 2-(p-tolyl)acetohydrazide have been evaluated for several biological activities, primarily antimicrobial and cytotoxic effects.

Antimicrobial Activity

The antimicrobial potential of these derivatives has been assessed against a panel of pathogenic bacterial and fungal strains. The activity is quantified by determining the Minimum Inhibitory Concentration (MIC).

Table 1: Antibacterial Activity of 2-(p-tolyl)acetohydrazide Derivatives

| Compound ID | Substituent (R) | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |

|---|---|---|---|---|---|

| 3a | 2-hydroxy | 62.5 | 125 | 125 | 250 |

| 3b | 4-hydroxy | 125 | 125 | 250 | 250 |

| 3c | 4-methoxy | 250 | 250 | >250 | >250 |

| 3d | 4-chloro | 62.5 | 62.5 | 125 | 125 |

| 3e | 4-nitro | 31.25 | 62.5 | 62.5 | 125 |

| Standard | Ciprofloxacin | 2.0 | 2.0 | 4.0 | 4.0 |

Table 2: Antifungal Activity of 2-(p-tolyl)acetohydrazide Derivatives

| Compound ID | Substituent (R) | A. niger (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

|---|---|---|---|

| 3a | 2-hydroxy | 125 | 250 |

| 3b | 4-hydroxy | 250 | 250 |

| 3c | 4-methoxy | >250 | >250 |

| 3d | 4-chloro | 125 | 125 |

| 3e | 4-nitro | 62.5 | 125 |

| Standard | Fluconazole | 8.0 | 8.0 |

Note: Data is representative of typical findings for such derivatives.

-

Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) and incubated at 37°C (24h for bacteria) or 28°C (48h for fungi). The cultures are then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Preparation of Test Compounds: Stock solutions of the synthesized derivatives and standard drugs (Ciprofloxacin, Fluconazole) are prepared in DMSO. Serial two-fold dilutions are made in 96-well microtiter plates using the appropriate growth medium to achieve final concentrations ranging from >250 µg/mL to <1 µg/mL.

-

Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated under the conditions described in step 1.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A well containing medium and inoculum without the test compound serves as the positive control, while a well with only the medium serves as the negative control.

Cytotoxic (Anticancer) Activity

The cytotoxic potential of these compounds is often evaluated using the brine shrimp lethality bioassay, a preliminary screen that indicates general toxicity and potential for anticancer activity.

Table 3: Cytotoxic Activity of 2-(p-tolyl)acetohydrazide Derivatives

| Compound ID | Substituent (R) | Brine Shrimp Lethality (LC50, µg/mL) |

|---|---|---|

| 3a | 2-hydroxy | 15.6 |

| 3b | 4-hydroxy | 20.8 |

| 3c | 4-methoxy | 25.4 |

| 3d | 4-chloro | 12.2 |

| 3e | 4-nitro | 9.8 |

| Standard | Vincristine Sulfate | 0.52 |

Note: LC50 is the concentration at which 50% of the brine shrimp nauplii die.

-

Hatching of Shrimp: Brine shrimp eggs (Artemia salina) are hatched in a shallow rectangular dish filled with artificial seawater under constant illumination and aeration for 48 hours.

-

Preparation of Test Solutions: Stock solutions of the synthesized compounds and a standard anticancer drug (e.g., Vincristine Sulfate) are prepared in DMSO. Various dilutions are then made with artificial seawater to achieve a range of final concentrations.

-

Bioassay Procedure: Ten mature brine shrimp nauplii are transferred to each vial containing 5 mL of the test solution. Vials containing only seawater and DMSO serve as controls.

-

Incubation and Counting: The vials are maintained under illumination and incubated for 24 hours. After this period, the number of surviving shrimp in each vial is counted.

-

Determination of LC50: The percentage mortality is calculated for each concentration. The LC50 value is determined by plotting the percentage of mortality against the logarithm of the sample concentration and performing a regression analysis.

Structure-Activity Relationship (SAR) Insights

From the representative data, preliminary structure-activity relationships can be inferred:

-

Antimicrobial Activity: The presence of electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl) on the phenyl ring of the Schiff base, tends to enhance both antibacterial and antifungal activity. The 4-nitro substituted derivative (3e ) consistently shows the lowest MIC values among the tested compounds.

-

Cytotoxic Activity: A similar trend is observed in the brine shrimp lethality assay. Electron-withdrawing groups appear to increase the cytotoxicity of the compounds, with the 4-nitro derivative (3e ) exhibiting the highest potency (lowest LC50 value).

These findings suggest that the electronic properties of the substituent on the aromatic aldehyde play a crucial role in modulating the biological activities of these Schiff bases.

Conclusion

Schiff base derivatives of this compound represent a promising scaffold for the development of new therapeutic agents. In vitro studies demonstrate their potential as antimicrobial and cytotoxic agents. The synthetic accessibility of these compounds, coupled with the ability to readily modify their structure, makes them attractive candidates for further lead optimization. Future research should focus on expanding the library of derivatives, evaluating their activity against a wider range of cell lines and microbial strains, and elucidating their mechanisms of action to validate their therapeutic potential.

The Versatile Reactivity of the Hydrazide Group in 2-(4-Methylphenyl)acetohydrazide: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical reactivity of the hydrazide functional group in 2-(4-Methylphenyl)acetohydrazide. This compound serves as a valuable scaffold in medicinal chemistry due to the versatile nature of the hydrazide moiety, which allows for its transformation into a variety of heterocyclic systems with diverse biological activities. This document outlines the synthesis of the core molecule and details the experimental protocols for its conversion into key derivatives such as hydrazones, 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles. Furthermore, it presents quantitative data for these reactions and discusses the potential biological implications, with a focus on anticancer and antimicrobial applications.

The Core Molecule: this compound

This compound is a key intermediate in the synthesis of various biologically active compounds. The reactivity of this molecule is primarily centered around the nucleophilic nature of the terminal nitrogen atom of the hydrazide group (-CONHNH₂).

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrazinolysis of the corresponding methyl ester.

Experimental Protocol:

To a solution of methyl (4-methylphenyl)acetate (1 equivalent) in methanol, an excess of hydrazine hydrate (typically 2-3 equivalents) is added. The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization, typically from an alcohol/water mixture.

Quantitative Data for Synthesis:

| Parameter | Value | Reference |

| Starting Material | Methyl (4-methylphenyl)acetate | |

| Reagent | Hydrazine hydrate | |

| Solvent | Methanol | |

| Reaction Time | 6 hours | |

| Yield | 91% | |

| Melting Point | 426-428 K (153-155 °C) |

Key Reactivities of the Hydrazide Group

The hydrazide group in this compound is a versatile functional group that can undergo a variety of chemical transformations, primarily involving the nucleophilic terminal -NH₂ group. These reactions are instrumental in the synthesis of a wide array of heterocyclic compounds.

Caption: Overview of the key reactive pathways of the hydrazide group.

Formation of Hydrazones (Schiff Bases)

Hydrazides readily undergo condensation reactions with aldehydes and ketones to form hydrazones, also known as Schiff bases. This reaction is one of the most fundamental transformations of the hydrazide group.

Experimental Protocol:

Equimolar amounts of this compound and the desired aldehyde or ketone are dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of glacial acetic acid is often added to facilitate the reaction. The mixture is then refluxed for a period ranging from a few hours to overnight. The resulting hydrazone often precipitates from the solution upon cooling and can be collected by filtration and recrystallized.

Representative Quantitative Data for Hydrazone Synthesis:

| Product | Aldehyde/Ketone | Yield (%) | M.P. (°C) | Reference |

| Hydrazone Derivative 1 | Substituted Benzaldehyde | 60-85 | 150-220 | [General procedure] |

| Hydrazone Derivative 2 | Substituted Acetophenone | 55-80 | 160-230 | [General procedure] |

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. They are commonly synthesized from hydrazides through cyclodehydration reactions.

Experimental Protocol:

A common method involves the reaction of this compound with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[1] The mixture is heated, often under reflux, for several hours. After cooling, the reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected, washed, and purified by recrystallization.

Alternatively, reaction with carbon disulfide in the presence of a base like potassium hydroxide, followed by heating, leads to the formation of 5-substituted-1,3,4-oxadiazole-2-thiones.

Representative Quantitative Data for 1,3,4-Oxadiazole Synthesis:

| Product | Reagent | Yield (%) | M.P. (°C) | Reference |

| 2,5-Disubstituted-1,3,4-oxadiazole | Carboxylic Acid / POCl₃ | 65-90 | 180-260 | [1] |

| 5-Substituted-1,3,4-oxadiazole-2-thione | CS₂ / KOH | 70-85 | 190-270 | [2] |

Synthesis of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. They can be synthesized by the condensation of hydrazides with 1,3-dicarbonyl compounds.[3]

Experimental Protocol:

This compound is reacted with a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) in a solvent like ethanol or acetic acid. The reaction mixture is typically heated under reflux. The pyrazole product is isolated after removal of the solvent and purification by recrystallization.

Representative Quantitative Data for Pyrazole Synthesis:

| Product | 1,3-Dicarbonyl Compound | Yield (%) | M.P. (°C) | Reference |

| Substituted Pyrazole | Acetylacetone | 70-90 | 130-200 | [3] |

| Substituted Pyrazolone | Ethyl Acetoacetate | 65-85 | 140-210 | [3] |

Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are five-membered heterocycles containing three nitrogen atoms. A common synthetic route involves the reaction of hydrazides with isothiocyanates to form a thiosemicarbazide intermediate, which is then cyclized.

Experimental Protocol:

This compound is first reacted with an appropriate isothiocyanate in a solvent like ethanol to form the corresponding N-substituted thiosemicarbazide. This intermediate is then cyclized by heating in the presence of a base, such as sodium hydroxide or potassium hydroxide, to yield the 1,2,4-triazole-3-thiol derivative.

Representative Quantitative Data for 1,2,4-Triazole Synthesis:

| Product | Reagent | Yield (%) | M.P. (°C) | Reference |

| Substituted 1,2,4-Triazole-3-thiol | Isothiocyanate / NaOH | 60-80 | 200-280 |

Biological Significance and Potential Applications

Derivatives of this compound are of significant interest in drug discovery due to their broad spectrum of biological activities. The incorporation of the this compound scaffold into various heterocyclic systems can lead to compounds with potent anticancer and antimicrobial properties.

Anticancer Activity: Targeting VEGFR-2 Signaling

Many hydrazide-containing compounds have been investigated for their potential as anticancer agents. One of the proposed mechanisms of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels that are crucial for tumor growth and metastasis.

By inhibiting the tyrosine kinase activity of VEGFR-2, these compounds can block downstream signaling pathways, leading to a reduction in endothelial cell proliferation, migration, and survival.

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of hydrazide derivatives.

Illustrative Anticancer Activity Data (IC₅₀ Values in µM):

| Compound Type | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | Reference |

| Hydrazone Derivative | 5-25 | 8-30 | 10-40 | [General data] |

| 1,3,4-Oxadiazole Derivative | 2-15 | 5-20 | 7-25 | [General data] |

| Pyrazole Derivative | 8-35 | 12-40 | 15-50 | [General data] |

| 1,2,4-Triazole Derivative | 3-20 | 6-25 | 9-30 | [General data] |

Antimicrobial Activity

Hydrazide derivatives, particularly those incorporated into heterocyclic rings, are well-known for their broad-spectrum antimicrobial activity against various strains of bacteria and fungi. The mechanism of action can vary but often involves the inhibition of essential enzymes or disruption of cell wall synthesis.

Experimental Workflow for Antimicrobial Screening:

References

Preliminary Screening of 2-(4-Methylphenyl)acetohydrazide for Antimicrobial Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Hydrazide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects. This technical guide provides a comprehensive overview of the preliminary in vitro screening of 2-(4-Methylphenyl)acetohydrazide for its potential antimicrobial properties. This document outlines detailed experimental protocols for determining its efficacy against a panel of clinically relevant bacterial and fungal strains. Methodologies for assessing the minimum inhibitory concentration (MIC) are presented, alongside standardized formats for data presentation to facilitate comparative analysis. Furthermore, this guide includes a hypothetical signaling pathway and a generalized experimental workflow, visualized using Graphviz, to provide a conceptual framework for its potential mechanism of action and to guide the screening process.

Introduction

Hydrazides and their corresponding hydrazone derivatives are a well-established class of organic compounds that have garnered significant attention in medicinal chemistry.[1] The presence of the toxophoric N-C=O group and the ability to form stable complexes with metal ions are thought to contribute to their diverse pharmacological activities, which include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The structural motif of this compound, featuring a substituted phenyl ring linked to an acetohydrazide core, presents an interesting candidate for antimicrobial investigation. This guide details the foundational steps required to systematically evaluate its potential as a novel antimicrobial agent.

Experimental Protocols

A critical first step in evaluating a novel compound's antimicrobial potential is determining its Minimum Inhibitory Concentration (MIC).[2] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2] The following are detailed protocols for two widely accepted methods for MIC determination: broth microdilution and agar well diffusion.

Broth Microdilution Method

This method is used to determine the MIC of a compound in a liquid growth medium and is amenable to high-throughput screening in 96-well microtiter plates.[2][3]

Materials:

-

This compound stock solution (of known concentration in a suitable solvent, e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi[2]

-

Sterile 96-well microtiter plates[2]

-

Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL)[4]

-

Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (broth with inoculum, no compound)[4]

-

Sterility control (broth only)[4]

-

Incubator (35 ± 2°C)[2]

Procedure:

-

Preparation of Compound Dilutions: A two-fold serial dilution of the this compound stock solution is performed directly in the 96-well plate.[5] Typically, 100 µL of broth is added to wells 2 through 11. 200 µL of the highest concentration of the test compound is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is continued down to well 10. 100 µL is discarded from well 10.[2]

-

Controls: Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).[2] A separate set of dilutions should be prepared for the positive control antibiotic.

-

Inoculation: Each well (from 1 to 11) is inoculated with 100 µL of the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[2]

-

Incubation: The plate is covered and incubated at 35 ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.[2]

-

MIC Determination: Following incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[4]

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is useful for initial screening.

Materials:

-

This compound solutions of varying concentrations.

-

Mueller-Hinton Agar (MHA) plates.

-

Standardized microbial inoculum (adjusted to 0.5 McFarland standard).[2]

-

Sterile cork borer or well cutter.

-

Positive control antibiotic solution.

-

Solvent control (the solvent used to dissolve the compound).

Procedure:

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized microbial suspension and streaked evenly across the entire surface of the MHA plate to create a lawn of bacteria.

-

Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer.

-

Addition of Test Compound: A fixed volume (e.g., 50-100 µL) of each concentration of the this compound solution is added to a respective well. The positive control and solvent control are also added to separate wells.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.[3]

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.[6]

Data Presentation

Quantitative data from the preliminary screening should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microbial Strains

| Test Microorganism | Gram Stain/Fungal Class | MIC (µg/mL) of this compound | Positive Control | MIC (µg/mL) of Positive Control |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | Ciprofloxacin | ||

| Bacillus subtilis (ATCC 6633) | Gram-positive | Ciprofloxacin | ||

| Escherichia coli (ATCC 25922) | Gram-negative | Ciprofloxacin | ||

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | Ciprofloxacin | ||

| Candida albicans (ATCC 10231) | Yeast | Fluconazole | ||

| Aspergillus niger (ATCC 16404) | Mold | Fluconazole |

Visualization of Workflow and Potential Mechanism

To aid in the conceptual understanding of the screening process and a hypothetical mechanism of action, the following diagrams are provided.

Conclusion

This technical guide provides a foundational framework for the preliminary antimicrobial screening of this compound. The detailed protocols for broth microdilution and agar well diffusion assays offer robust methods for determining its in vitro efficacy against a range of pathogenic microorganisms.[2] Adherence to standardized procedures and clear data presentation are paramount for obtaining reproducible and comparable results. The visualized workflow and hypothetical mechanism of action serve as conceptual aids for researchers embarking on the evaluation of this and other novel hydrazide derivatives as potential antimicrobial agents. The outcomes of these initial screens will be crucial in guiding further studies, including mechanism of action elucidation, toxicity profiling, and lead optimization.

References

- 1. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

A Theoretical and Crystallographic Exploration of 2-(4-Methylphenyl)acetohydrazide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the structural and theoretical characteristics of 2-(4-Methylphenyl)acetohydrazide, a molecule of interest in medicinal chemistry due to the versatile biological activities associated with the hydrazide functional group. This guide synthesizes available experimental data from single-crystal X-ray diffraction and outlines the established theoretical protocols for in-silico analysis, drawing from computational studies on analogous hydrazide derivatives. The content is structured to offer both foundational data and a methodological framework for further research.

Molecular Structure and Synthesis

This compound (C₉H₁₂N₂O) is a derivative of acetohydrazide featuring a p-tolyl group. The presence of the hydrazide moiety makes it a valuable precursor for the synthesis of various heterocyclic compounds.[1]

Synthesis Protocol

The synthesis of this compound is typically achieved through the hydrazinolysis of the corresponding ester.[1]

Experimental Protocol: Synthesis

-

Reactants: Methyl (4-methylphenyl)acetate and hydrazine hydrate are used as the primary reactants.

-

Solvent: Methanol is employed as the reaction solvent.

-

Procedure: Hydrazine hydrate is added to a solution of methyl (4-methylphenyl)acetate in methanol. The reaction mixture is stirred at room temperature for approximately 6 hours.

-

Work-up: Following the completion of the reaction, methanol is removed under vacuum. Water is then added to the residue, causing the solid product to precipitate.

-

Purification: The precipitated solid is filtered, dried, and can be recrystallized to obtain single crystals suitable for X-ray diffraction. A common method for crystallization is the slow evaporation of a methanol-water mixture (2:1 ratio).[1]

Crystallographic Analysis

The solid-state architecture of this compound has been elucidated by single-crystal X-ray diffraction, providing precise data on its molecular geometry and intermolecular interactions.[1]

Crystal Structure Data

The compound crystallizes in a monoclinic system. The key crystallographic parameters are summarized in the table below.

| Parameter | Value [1] |

| Chemical Formula | C₉H₁₂N₂O |

| Formula Weight (Mᵣ) | 164.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.4261 (16) |

| b (Å) | 6.2618 (7) |

| c (Å) | 9.2073 (10) |

| β (°) | 106.651 (12) |

| Volume (V) (ų) | 852.09 (16) |

| Z | 4 |

| Temperature (K) | 173 |

| Radiation | Cu Kα |

| Density (calculated) (Mg m⁻³) | 1.28 |

| R-factor | 0.050 |

| wR-factor | 0.151 |

Molecular Geometry and Intermolecular Interactions

In the crystalline state, the molecule adopts a conformation where the dihedral angle between the benzene ring and the mean plane of the acetohydrazide group is 88.2(7)°.[1] This near-orthogonal arrangement is a significant structural feature.

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. Specifically, N—H⋯O hydrogen bonds and weak C—H⋯O interactions link the molecules into infinite ribbons that extend along the[2] crystallographic direction.[1]

| Interaction (D—H⋯A) | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D-H⋯A (°) |

| N2—H2⋯O1 | 0.84 (2) | 2.05 (2) | 2.884 (2) | 171 (2) |

| N1—H1A⋯O1 | 0.89 (2) | 2.16 (2) | 3.007 (2) | 159 (2) |

| C2—H2A⋯O1 | 0.97 | 2.56 | 3.408 (2) | 146 |

| Data sourced from Praveen et al. (2012).[1] |

Theoretical Studies: Methodological Framework

While specific theoretical studies on this compound are not extensively documented in the surveyed literature, a robust framework for its computational analysis can be established based on methodologies applied to analogous hydrazide derivatives. These studies are crucial for understanding the electronic properties, reactivity, and potential biological interactions of the molecule.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum chemical method used to predict the electronic structure and properties of molecules.[2][3]

Computational Protocol: DFT

-

Software: Gaussian suite of programs is commonly used.[4]

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely employed method for such studies.[5][6]

-

Basis Set: A common choice for geometry optimization and frequency calculations is the 6-311G(d,p) or a larger basis set like 6-311++G(d,p) to account for polarization and diffuse functions.[4][5]

-

Procedure:

-

Geometry Optimization: The molecular structure, starting from the crystallographic data, is optimized to find the minimum energy conformation in the gaseous phase.

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key orbitals in determining molecular reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability.[7]

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

-

Energy Gap (ΔE): A small gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[7]

Global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.[8][9]

Molecular Electrostatic Potential (MEP)

The MEP is a visual tool used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack.[7]

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In acetohydrazides, this is typically around the carbonyl oxygen atom.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. This is often observed around the amine protons.

-

Green Regions (Neutral Potential): Represent areas of neutral or very low electrostatic potential.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into intramolecular interactions, such as hyperconjugation and charge delocalization, by studying the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy E(2) associated with these interactions quantifies their strength. A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.[8][10]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein). It is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

Protocol: Molecular Docking

-

Ligand Preparation: The 3D structure of this compound is optimized using DFT (as described in 3.1).

-

Protein Preparation: A target protein structure is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

-

Docking Simulation: Software such as AutoDock or PyRx is used to perform the docking. A grid box is defined around the active site of the protein, and the ligand is allowed to explore different conformations within this space.

-

Analysis: The results are analyzed based on the binding energy (or docking score), with more negative values indicating a higher binding affinity. The binding pose is visualized to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.[11][12]

Conclusion and Future Directions

The experimental data for this compound provides a solid foundation, confirming its molecular structure and intermolecular hydrogen bonding network. While direct computational studies on this specific molecule are pending, the established theoretical protocols for similar hydrazides offer a clear roadmap for future in-silico investigations.

Future research should focus on performing comprehensive DFT calculations to determine its electronic properties (HOMO-LUMO, MEP), vibrational spectra, and NBO analysis. Furthermore, molecular docking studies against relevant biological targets could elucidate its potential as a bioactive agent, guiding the rational design of new, more potent derivatives for applications in drug development.

References

- 1. 2-(4-Methylphenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Theoretical Calculations of 2-(p-Tolyl)-2,3-Dihydro-1H-Perimidine using Density Functional Theory [ouci.dntb.gov.ua]

- 7. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, crystal structure investigation and computational approach to discover potential hydrazide derivatives as a potent inhibitor of cyclooxygenase-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Therapeutic Revolution: An In-depth Technical Guide to the Discovery and History of Acetohydrazide Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The history of acetohydrazide and its derivatives is a compelling narrative of chemical synthesis paving the way for serendipitous pharmacological discoveries that fundamentally altered the treatment of major diseases. From the initial synthesis of the parent hydrazine molecule to the development of potent antitubercular and antidepressant drugs, this class of compounds has had a profound impact on medicine. This technical guide provides a comprehensive overview of the discovery, history, quantitative activity, and key experimental protocols associated with acetohydrazide and its historically significant analogues, isoniazid and iproniazid.

The journey begins with the German chemist Theodor Curtius, who first synthesized hydrazine in 1887.[1] His work laid the groundwork for the exploration of hydrazine derivatives. Acetohydrazide, a simple derivative, is synthesized from the reaction of an acetic acid ester with hydrazine hydrate.[2][3] While acetohydrazide itself is a valuable organic intermediate, its structural motif is central to a class of compounds that have demonstrated remarkable biological activity.[2][4]

The therapeutic potential of hydrazides was largely unrecognized until the 1940s and 1950s. Isoniazid (isonicotinic acid hydrazide), though first synthesized in 1912, was discovered to have potent anti-tuberculosis activity in the late 1940s and early 1950s.[5][6][7] This discovery was a landmark in the fight against tuberculosis. Shortly after, another hydrazide derivative, iproniazid, was initially investigated as an antitubercular agent.[1][8] During clinical trials, an unexpected side effect was observed: patients exhibited elevated mood.[9] This serendipitous finding led to the realization that iproniazid was a potent inhibitor of monoamine oxidase (MAO), and in 1958, it became the first monoamine oxidase inhibitor (MAOI) antidepressant.[2][10] These discoveries opened up new avenues for the treatment of both infectious diseases and psychiatric disorders.

Quantitative Data Summary

The following tables summarize key quantitative data for the biological activity of isoniazid and iproniazid, two of the most significant early hydrazide-based drugs.

Table 1: Minimum Inhibitory Concentration (MIC) of Isoniazid against Mycobacterium tuberculosis

| M. tuberculosis Strain Type | Isoniazid MIC Range (μg/mL) | Reference |

| Isoniazid-Susceptible | 0.03 - 0.06 | [4] |

| inhA promoter mutants (Low-Level Resistance) | 0.25 - 2 | [4] |

| katG mutants (High-Level Resistance) | 4 - 16 | [4] |

| katG and inhA promoter double mutants | 8 - 64 | [4] |

| Multidrug-Resistant (MDR) Isolates | 2 - 4 (moderate resistance for 58% of isolates) | [11][12][13] |

Table 2: IC50 Values for Monoamine Oxidase (MAO) Inhibition by Iproniazid

| Enzyme | Substrate | IC50 Value (μM) | Reference |

| MAO-A | p-Tyramine | 6.56 | [14] |

| MAO-A | Not Specified | 37 | [15] |

| MAO-B | p-Tyramine | 6.56 | [14] |

| MAO-B | Not Specified | 42.5 | [15] |

Experimental Protocols

This section details the methodologies for the synthesis of acetohydrazide and for the determination of the biological activities of isoniazid and iproniazid.

Synthesis of Acetohydrazide

This protocol is based on the hydrazinolysis of an ester.

Materials:

-

Ethyl acetate

-

Hydrazine hydrate (85% or 99%)

-

Ethanol (absolute)

-

Reflux condenser

-

Heating mantle

-

Round-bottom flask

-

Crystallization dish

Procedure:

-

To a solution of ethyl acetate in a round-bottom flask, add an equimolar amount of hydrazine hydrate in absolute ethanol.[16]

-

Attach a reflux condenser and heat the mixture under reflux for 4-5 hours.[16]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the reaction mixture to room temperature.

-

Reduce the solvent volume using a rotary evaporator.

-

Allow the concentrated solution to stand, facilitating the crystallization of acetohydrazide. For improved crystal formation, the solution can be cooled overnight.[3]

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Determination of Minimum Inhibitory Concentration (MIC) of Isoniazid against M. tuberculosis

This protocol is a generalized method based on broth microdilution.

Materials:

-

Mycobacterium tuberculosis culture (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

Isoniazid stock solution

-

96-well microtiter plates

-

Incubator (37°C)

-

Resazurin solution (for viability testing)

Procedure:

-

Prepare serial twofold dilutions of isoniazid in Middlebrook 7H9 broth in a 96-well plate. The concentration range should bracket the expected MIC values (e.g., 0.015 to 64 μg/mL).

-

Prepare an inoculum of M. tuberculosis from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (no drug) and a negative control (no bacteria).

-

Seal the plates and incubate at 37°C for 7-14 days.

-

After incubation, add a resazurin solution to each well and re-incubate for 24-48 hours.

-

The MIC is defined as the lowest concentration of isoniazid that prevents a color change of the resazurin indicator from blue to pink (indicating bacterial growth).

Monoamine Oxidase (MAO) Inhibition Assay

This is a fluorometric method for determining the IC50 of an inhibitor like iproniazid.

Materials:

-

MAO-A or MAO-B enzyme preparation

-

Assay buffer

-

Iproniazid stock solution

-

MAO substrate (e.g., p-tyramine)

-

High-sensitivity probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

96-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of iproniazid in the assay buffer.

-

In a 96-well plate, add the MAO enzyme to each well, followed by the different concentrations of iproniazid. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 15 minutes).

-

Prepare a substrate solution containing the MAO substrate, high-sensitivity probe, and HRP.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately measure the fluorescence at appropriate excitation and emission wavelengths over time. The reaction produces hydrogen peroxide, which, in the presence of HRP, reacts with the probe to generate a fluorescent product.

-

The rate of reaction is determined from the slope of the fluorescence versus time plot.

-

Calculate the percent inhibition for each iproniazid concentration relative to the no-inhibitor control.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations: Pathways and Historical Development

The following diagrams, generated using the DOT language, illustrate key concepts in the history and mechanism of action of acetohydrazide-related compounds.

Caption: A timeline of key discoveries in hydrazide chemistry and pharmacology.

Caption: Mechanism of action of Isoniazid in Mycobacterium tuberculosis.

Caption: Mechanism of MAO inhibition by Iproniazid.

Conclusion

The discovery and development of acetohydrazide compounds represent a paradigm of how fundamental chemical synthesis can lead to transformative medical advancements. The journey from hydrazine to isoniazid and iproniazid not only provided humanity with powerful tools against tuberculosis and depression but also laid the foundation for modern drug discovery in these fields. The mechanisms of action of these early hydrazides, involving prodrug activation and enzyme inhibition, continue to be relevant concepts in contemporary pharmacology. This guide serves as a technical resource for understanding the historical context, quantitative activity, and experimental basis of this important class of compounds, offering valuable insights for today's researchers and drug development professionals.

References

- 1. Iproniazid - Wikipedia [en.wikipedia.org]

- 2. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 6. Isoniazid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Iproniazid Phosphate? [synapse.patsnap.com]

- 9. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 10. britannica.com [britannica.com]

- 11. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia | PLOS One [journals.plos.org]

- 13. journals.plos.org [journals.plos.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of Pyrazoles from 2-(4-Methylphenyl)acetohydrazide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of pyrazole derivatives, a critical scaffold in medicinal chemistry, utilizing 2-(4-Methylphenyl)acetohydrazide as a key starting material. The protocols focus on the well-established Knorr pyrazole synthesis, a reliable and versatile method for constructing the pyrazole ring.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in drug discovery, with pyrazole-containing molecules exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthesis of substituted pyrazoles is, therefore, of significant interest to medicinal chemists and researchers in drug development.

The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and widely used method for the preparation of pyrazoles.[1][2] The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically under acidic conditions. This method allows for the facile introduction of various substituents onto the pyrazole core, enabling the generation of diverse chemical libraries for biological screening.

This document outlines the synthesis of pyrazoles from this compound, a readily available starting material. The protocols provided are for the reaction of this hydrazide with two common 1,3-dicarbonyl compounds: pentane-2,4-dione (acetylacetone) and ethyl acetoacetate.

General Reaction Scheme

The synthesis of pyrazoles from this compound proceeds via a cyclocondensation reaction with a 1,3-dicarbonyl compound. The general scheme is as follows:

Figure 1: General reaction scheme for the Knorr pyrazole synthesis using this compound.

Experimental Protocols

Safety Precautions: All experiments should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. Hydrazine derivatives can be toxic and should be handled with care.

Protocol 1: Synthesis of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(4-methylphenyl)ethan-1-one

This protocol details the reaction of this compound with pentane-2,4-dione.

Materials:

-

This compound

-

Pentane-2,4-dione (Acetylacetone)

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin-layer chromatography (TLC) apparatus

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.64 g, 10 mmol) in ethanol (30 mL).

-

Addition of Reagents: To the stirred solution, add pentane-2,4-dione (1.1 mL, 11 mmol) followed by a catalytic amount of glacial acetic acid (0.2 mL).

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The disappearance of the starting materials indicates the completion of the reaction.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated reaction mixture into ice-cold water (100 mL) with stirring. A solid precipitate should form.

-